molecular formula C6H7ClN2O B180204 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 119223-01-7

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B180204
CAS No.: 119223-01-7
M. Wt: 158.58 g/mol
InChI Key: YWRZTXKBYCOPMY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl precursor with a cyclopropyl-substituted nitrile oxide intermediate. The reaction is usually carried out in the presence of a base, such as triethylamine, and an oxidizing agent like sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole derivatives with additional functional groups .

Scientific Research Applications

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    3-Cyclopropyl-1,2,4-oxadiazole:

Uniqueness

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and cyclopropyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZTXKBYCOPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579694
Record name 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119223-01-7
Record name 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
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